molecular formula C13H16F2N2O2 B6197102 benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate CAS No. 2680528-20-3

benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B6197102
CAS No.: 2680528-20-3
M. Wt: 270.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with an aminomethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrrolidine derivative is reacted with benzyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and are carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate: Similar structure but with only one fluorine atom.

    Benzyl 2-(aminomethyl)-pyrrolidine-1-carboxylate: Lacks fluorine atoms, resulting in different chemical properties.

    Benzyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate: Substituted with methyl groups instead of fluorine.

Uniqueness

The uniqueness of benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate lies in the presence of two fluorine atoms, which significantly influence its chemical reactivity, stability, and biological activity. These properties make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

2680528-20-3

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.